molecular formula C7H10BrN3 B2984841 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine CAS No. 1335059-07-8

5-Bromo-N3,N3-dimethylpyridine-2,3-diamine

Cat. No. B2984841
M. Wt: 216.082
InChI Key: VVMCIMKHUJCTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine is 1S/C7H9BrN2/c1-4-5 (2)7 (9)10-3-6 (4)8/h3H,1-2H3, (H2,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical form of 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine is solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthetic Methodologies and Complex Formation Research into 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine and related compounds has explored various synthetic methodologies and their potential for forming complexes with different elements or as part of larger molecular structures. For example, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium produces tetramethyl bipyrimidine derivatives, indicating its utility in constructing complex heterocyclic compounds (Kowalewski et al., 1981). Additionally, studies on the reactivity of pyrrole pigments have shown that certain derivatives can undergo electrophilic substitution reactions such as nitration and bromination, demonstrating the compound's versatility in chemical transformations (Daroca et al., 1984).

Crystal Structure and Interaction Analysis Investigations into the crystal structure and intermolecular interactions of compounds related to 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine reveal detailed insights into their molecular behavior. For instance, the crystal structure analysis of certain derivatives has confirmed their betaine nature, providing essential information for understanding their physical properties and potential applications in materials science (Kuhn et al., 2003). Similarly, studies on the intermolecular interactions within crystal structures, using Hirshfeld surface analysis, have elucidated the nature of atom-to-atom interactions, which is critical for designing compounds with desired properties (Barakat et al., 2017).

Halogen Bonding and Sensing Applications Recent research has also highlighted the potential of derivatives of 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine in forming halogen bonds, a type of noncovalent interaction that is increasingly recognized for its importance in supramolecular chemistry. For example, N,N'-Dibromohydantoins have been used as halogen bond donors in crystalline adducts with pyridines, demonstrating the applicability of such compounds in designing new materials with specific interaction patterns (Nicolas et al., 2016). Additionally, certain metal-organic frameworks (MOFs) incorporating bromo-substituted compounds have shown luminescence-sensing properties, indicating their potential use in detecting metal ions and small molecules (Xu & Zhang, 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding inhalation or skin contact, wearing protective gloves and eye protection, and washing hands thoroughly after handling .

properties

IUPAC Name

5-bromo-3-N,3-N-dimethylpyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-11(2)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMCIMKHUJCTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N3,N3-dimethylpyridine-2,3-diamine

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